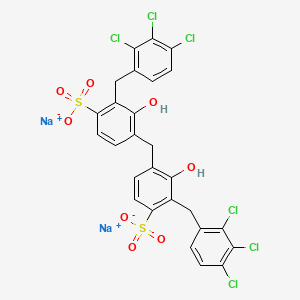
Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes multiple functional groups such as hydroxyl, trichlorophenyl, and benzenesulphonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of trichlorophenylmethanol with benzenesulfonyl chloride in the presence of a base to form the corresponding sulfonate ester. This intermediate is then reacted with formaldehyde and sodium hydroxide to introduce the methylene bridge and form the final disodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in the laboratory synthesis. The key steps include the careful control of temperature, pH, and reaction time to ensure high yield and purity of the final product. Purification methods such as recrystallization or chromatography may be employed to remove impurities and obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trichlorophenyl groups can be reduced to form less chlorinated derivatives.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce a variety of sulfonate derivatives.
Scientific Research Applications
Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its trichlorophenyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and sulfonate groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The trichlorophenyl groups may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) can be compared with other similar compounds, such as:
Tris(2,4,6-trichlorophenyl)methyl radical: Known for its luminescent properties and used in light-emitting devices.
Sulfonated phenylmethanes: Used in various industrial applications as surfactants and detergents.
Properties
CAS No. |
90604-81-2 |
|---|---|
Molecular Formula |
C27H16Cl6Na2O8S2 |
Molecular Weight |
791.2 g/mol |
IUPAC Name |
disodium;3-hydroxy-4-[[2-hydroxy-4-sulfonato-3-[(2,3,4-trichlorophenyl)methyl]phenyl]methyl]-2-[(2,3,4-trichlorophenyl)methyl]benzenesulfonate |
InChI |
InChI=1S/C27H18Cl6O8S2.2Na/c28-18-5-1-12(22(30)24(18)32)10-16-20(42(36,37)38)7-3-14(26(16)34)9-15-4-8-21(43(39,40)41)17(27(15)35)11-13-2-6-19(29)25(33)23(13)31;;/h1-8,34-35H,9-11H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI Key |
LSMLFLUGNXFEOL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C(=C1CC2=C(C(=C(C=C2)S(=O)(=O)[O-])CC3=C(C(=C(C=C3)Cl)Cl)Cl)O)O)CC4=C(C(=C(C=C4)Cl)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















